3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-20(2,13-21)19(25)23-16-7-10-18-14(12-16)4-3-11-24(18)28(26,27)17-8-5-15(22)6-9-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGAGZYWBZKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrahydroquinoline core through a cyclization reaction. This is followed by the introduction of the sulfonyl group via a sulfonylation reaction, and finally, the attachment of the dimethylpropanamide group through an amide coupling reaction. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the quinoline core or the sulfonyl group.
Scientific Research Applications
3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases or as a component of drug delivery systems.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. The overall effect of the compound depends on its ability to modulate these molecular interactions and pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonyl-tetrahydroquinoline derivatives with substituted amide side chains. Key comparisons include:
Table 1: Structural and Activity Comparison of Selected Analogues
Key Observations:
Amide Substitution Effects :
- The target compound’s 2,2-dimethylpropanamide group enhances steric bulk and lipophilicity compared to benzamide derivatives (e.g., RN: 946212-08-4) . This may improve membrane permeability but reduce solubility.
- In RORγ inhibitors, benzamide derivatives with halogenated aryl groups (e.g., 2,4-difluoro in , entry 7) exhibit higher potency (IC₅₀ <1 μmol/L) than chloro-substituted analogs, suggesting electronegative substituents optimize receptor binding .
Sulfonyl Group Role :
- The 4-fluorophenylsulfonyl moiety in the target compound is conserved in multiple RORγ inverse agonists (, entries 7–9). This group likely enhances hydrogen bonding with receptor residues, as seen in crystallographic studies of related sulfonamides .
Chloro and Fluoro Substituents :
- The 3-chloro group in the target compound may mimic halogen bonding interactions observed in SR1078 (, entry 2), which has an IC₅₀ of 1–3 μmol/L. However, its placement on a propanamide chain (vs. aryl rings in SR1078) could alter binding orientation .
Physicochemical Properties
Biological Activity
3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide (often referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Chloro group : Enhances lipophilicity and biological activity.
- Fluorophenyl sulfonyl moiety : Known for its role in modulating receptor interactions.
- Tetrahydroquinoline core : Associated with various pharmacological activities.
The chemical formula is , and it has a molecular weight of approximately 393.93 g/mol.
Research indicates that compounds similar to this compound often interact with various biological targets:
- CNS Activity : Analogues have shown significant central nervous system (CNS) depressant activities. The presence of the fluorine atom in the phenyl ring has been linked to enhanced CNS effects compared to non-fluorinated counterparts .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Pharmacological Studies
- CNS Depressant Activity :
- Antimicrobial Efficacy :
Case Studies
- Case Study 1 : An investigation into the CNS effects of tetrahydroquinoline derivatives found that modifications at the para position of the phenyl ring significantly influenced their sedative properties. Compound 1's structural features suggest it may exhibit similar behavior .
- Case Study 2 : In vitro studies on related compounds demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating bacterial infections .
Data Table: Biological Activities of Compound 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
